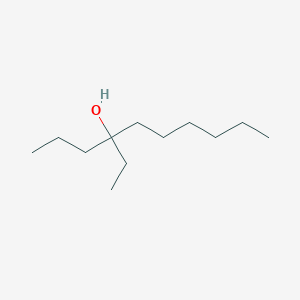
N-Ethenylethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethenylethenamine, also known as N-ethylethanamine, is an organic compound with the molecular formula C4H11N. It is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethenylethenamine can be synthesized through several methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions. The reaction proceeds as follows:
CH3CHO+C2H5NH2→CH3CH(NH2)CH2CH3
Another method involves the reduction of N-ethylethanamide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds as follows:
CH3CH2CONH2+LiAlH4→CH3CH2NHCH2CH3
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of acetonitrile in the presence of ethylamine. This method is preferred due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethenylethenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylacetamide using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form ethylamine using reducing agents like hydrogen gas (H2) in the presence of a nickel catalyst.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a nickel catalyst.
Substitution: Alkyl halides such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-ethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines such as N,N-diethylethanamine.
Wissenschaftliche Forschungsanwendungen
N-Ethenylethenamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anesthetics and analgesics.
Industry: It is used as a precursor in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
N-Ethenylethenamine exerts its effects through interactions with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, readily donating its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylethanamine: A tertiary amine with two ethyl groups attached to the nitrogen atom.
N-Methylethanamine: A secondary amine with one methyl and one ethyl group attached to the nitrogen atom.
N-Ethylpropanamine: A secondary amine with one ethyl and one propyl group attached to the nitrogen atom.
Uniqueness
N-Ethenylethenamine is unique due to its specific structure and reactivity. Its secondary amine structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. Its ability to form stable intermediates and products further enhances its utility in various fields.
Eigenschaften
CAS-Nummer |
44228-50-4 |
|---|---|
Molekularformel |
C4H7N |
Molekulargewicht |
69.11 g/mol |
IUPAC-Name |
N-ethenylethenamine |
InChI |
InChI=1S/C4H7N/c1-3-5-4-2/h3-5H,1-2H2 |
InChI-Schlüssel |
XTNMKCFFSXJRQE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CNC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)





![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)


![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
